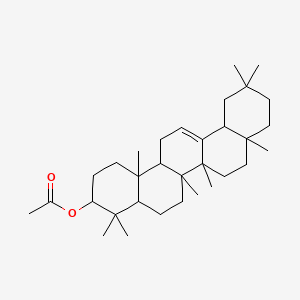

β-アミレン酢酸

説明

(4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate is a natural product found in Goniophlebium niponicum, Viscum articulatum, and other organisms with data available.

科学的研究の応用

薬理学: 抗けいれん作用と抗不安作用

β-アミレン酢酸は、その神経薬理学的特性について研究されています。 研究によると、鎮静、抗不安、抗けいれん作用を示すことが示唆されています 。脳内の神経伝達物質レベルを調節する可能性があり、神経疾患の治療に役立つ可能性があります。

糖尿病と高脂血症の管理

この化合物は、糖尿病とそれに関連する高脂血症の管理に可能性を示しています。 血糖降下作用を発揮し、脂質代謝に影響を与える可能性があり、これは糖尿病や心血管疾患の新しい治療薬の開発にとって重要です .

抗炎症作用

β-アミレン酢酸は、強力な抗炎症作用を持つことが明らかになっています。 炎症過程に関与する酵素を阻害できるため、新しい抗炎症薬の開発候補となっています .

化粧品業界

化粧品業界では、β-アミレン酢酸は、その抗炎症作用と抗菌作用について研究されています。 特にニキビやその他の炎症性皮膚疾患を標的にした製品など、スキンケアを目的とした製剤に使用できます .

食品業界

食品業界での具体的な用途は十分に文書化されていませんが、β-アミレン酢酸のような抗菌作用と保存作用を持つ化合物は、食品保存と安全性の用途が考えられます .

環境用途

プラスチックの酸化分解は、重大な環境問題です。 このプロセスを促進できる化合物には、β-アミレン酢酸が含まれる可能性があり、プラスチック廃棄物と汚染を削減するために大きな関心を集めています .

産業用途

β-アミレン酢酸の抗炎症作用と抗菌作用は、より安全で持続可能な材料の製造など、さまざまな産業用途で利用できます .

医学研究

医学研究では、β-アミレン酢酸は、結核やその他の細菌感染症の新しい治療法につながる可能性のある、マイコバクテリアユニバーサルストレスタンパク質に対する有効性について調査されています .

作用機序

Target of Action

Beta-Amyrenyl acetate, a triterpenoid compound, primarily targets the HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other types of sterols. By inhibiting this enzyme, beta-Amyrenyl acetate can effectively control the production of cholesterol in the body .

Mode of Action

Beta-Amyrenyl acetate interacts with its target, the HMG-CoA reductase, by locating in the hydrophobic binding cleft of the enzyme . This interaction inhibits the activity of the enzyme, thereby controlling the production of cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by beta-Amyrenyl acetate is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other sterols. By inhibiting the HMG-CoA reductase enzyme, beta-Amyrenyl acetate disrupts this pathway, leading to a decrease in the production of cholesterol .

Pharmacokinetics

Its ability to inhibit hmg-coa reductase suggests that it may have good bioavailability and can effectively reach its target site of action .

Result of Action

The primary result of beta-Amyrenyl acetate’s action is the reduction of cholesterol production . This can lead to a decrease in the levels of cholesterol in the body, which may be beneficial in the management of conditions such as hyperlipidemia and atherosclerosis .

生化学分析

Biochemical Properties

Beta-Amyrenyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that beta-Amyrenyl acetate exhibits strong binding affinity with proteins such as Main Protease (6LU7) and Spike Glycoprotein (6VXX) . These interactions suggest that beta-Amyrenyl acetate may influence the activity of these proteins, potentially affecting various biochemical pathways.

Cellular Effects

Beta-Amyrenyl acetate has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, beta-Amyrenyl acetate has been reported to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of beta-Amyrenyl acetate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Beta-Amyrenyl acetate binds to specific proteins and enzymes, modulating their activity. For instance, it has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . Additionally, beta-Amyrenyl acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Amyrenyl acetate can change over time. Studies have shown that beta-Amyrenyl acetate is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to beta-Amyrenyl acetate may lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of beta-Amyrenyl acetate.

Dosage Effects in Animal Models

The effects of beta-Amyrenyl acetate vary with different dosages in animal models. At low doses, beta-Amyrenyl acetate may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications of beta-Amyrenyl acetate.

Metabolic Pathways

Beta-Amyrenyl acetate is involved in various metabolic pathways, interacting with several enzymes and cofactors. It has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases . Additionally, beta-Amyrenyl acetate may affect the levels of certain metabolites, thereby altering the overall metabolic flux within the cell. Understanding these metabolic pathways is crucial for elucidating the biological effects of beta-Amyrenyl acetate.

Transport and Distribution

Within cells and tissues, beta-Amyrenyl acetate is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, beta-Amyrenyl acetate may accumulate in certain tissues, such as the liver and adipose tissue, where it exerts its biological effects. The transport and distribution of beta-Amyrenyl acetate are important factors that influence its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of beta-Amyrenyl acetate plays a crucial role in its activity and function. Beta-Amyrenyl acetate is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Understanding the subcellular localization of beta-Amyrenyl acetate is essential for elucidating its mechanism of action and biological effects.

特性

IUPAC Name |

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h10,23-26H,11-20H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRPOGLIBDXFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936562 | |

| Record name | Olean-12-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616-93-9 | |

| Record name | .beta.-Amyrin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olean-12-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

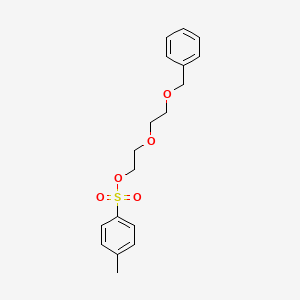

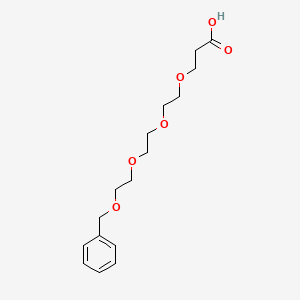

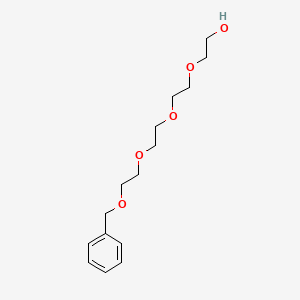

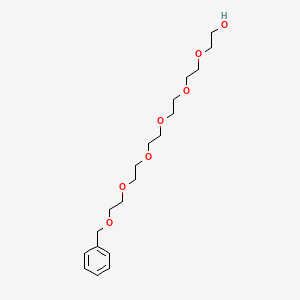

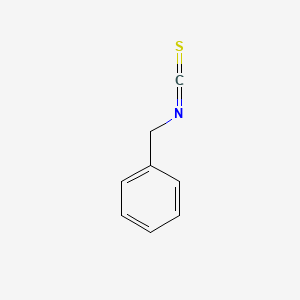

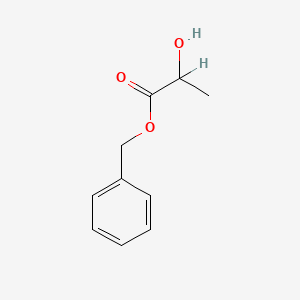

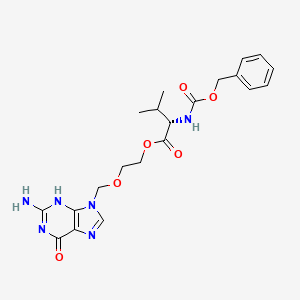

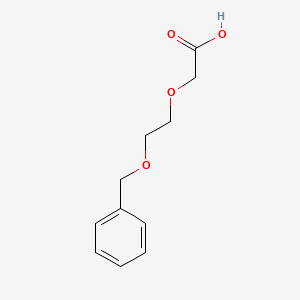

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)